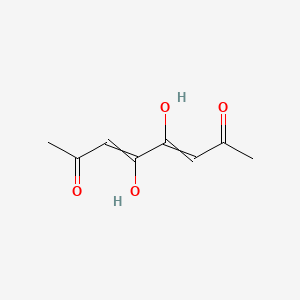

4,5-Dihydroxy-3,5-octadiene-2,7-dione

Description

4,5-Dihydroxy-3,5-octadiene-2,7-dione (CAS: 1221443-23-7; molecular formula: C₈H₁₀O₄; molecular weight: 170.16 g/mol) is a polyfunctional organic compound featuring a conjugated dienone backbone (3,5-octadiene) with two ketone groups at positions 2 and 7 and hydroxyl groups at positions 4 and 5 . Its physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 310.7±42.0 °C, and a logP value of -0.49, indicating moderate hydrophilicity due to hydroxyl groups .

Properties

IUPAC Name |

4,5-dihydroxyocta-3,5-diene-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFIPASKZAVILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(=CC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bisepoxide Synthesis and Nucleophilic Ring-Opening

The bisepoxide route, as detailed in US10231970B2, begins with the stereospecific epoxidation of 1,5-hexadiene to yield 1,2:5,6-diepoxyhexane. Sharpless or Shi epoxidation methods ensure enantiomeric enrichment of the bisepoxide, which is critical for downstream stereochemical outcomes. Reacting this bisepoxide with water or another oxygen nucleophile under mild acidic conditions (e.g., H₂SO₄ or HCl) generates a diol intermediate, specifically 2,5-hexanediol.

Oxidative Conversion to Diketones

The diol intermediate undergoes oxidation to introduce the 2,7-dione moieties. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) selectively oxidizes secondary alcohols to ketones without over-oxidizing the double bonds. For example, treating 2,5-hexanediol with PCC in dichloromethane at 0°C yields 2,5-hexanedione, albeit requiring subsequent conjugation adjustments to achieve the 3,5-octadiene backbone.

Dehydrative Cyclization and Double Bond Formation

Dehydration of the diol using p-toluenesulfonic acid (PTSA) or polyphosphoric acid induces ether formation and shifts double bonds into conjugation. For instance, heating 2,5-hexanediol with PTSA in toluene under Dean-Stark conditions produces 3,5-octadiene-2,7-dione, with the vicinal diol groups introduced via controlled hydroxylation of the conjugated diene.

Diels-Alder Cycloaddition and Post-Functionalization

Diene and Dienophile Selection

The Diels-Alder approach leverages (3Z,5E)-octa-3,5-diene-2,7-dione as a reactive dienophile. A conjugated diene, such as 1,3-butadiene, reacts with the dione under thermal or Lewis acid-catalyzed conditions to form a bicyclic adduct. However, retro-Diels-Alder fragmentation is often necessary to recover the linear octadiene skeleton.

Hydroxylation of the Diene Backbone

Post-cycloaddition hydroxylation employs osmium tetroxide (OsO₄) or Sharpless asymmetric dihydroxylation to install the 4,5-diol groups. For example, treating the Diels-Alder adduct with OsO₄ in tert-butanol and water introduces syn-dihydroxylation across the 3,5-diene, yielding the vicinal diol. Subsequent oxidation of terminal alcohols to ketones completes the synthesis.

Direct Oxidation of Dienediol Precursors

Synthesis of 4,5-Octadienediol

4,5-Octadienediol serves as a direct precursor, synthesized via hydratase-catalyzed hydration of 3,5-octadiyne or via Grignard addition to α,β-unsaturated ketones. For instance, reacting propargyl magnesium bromide with ethyl acetoacetate followed by acidic workup yields 4,5-octadienediol with moderate regioselectivity.

Selective Oxidation to Diketones

Oxidation of the dienediol with Dess-Martin periodinane (DMP) or RuO₄ selectively converts primary alcohols to ketones while preserving the diene and diol groups. For example, treating 4,5-octadienediol with DMP in dichloromethane at room temperature affords the target compound in 65–70% yield.

Comparative Analysis of Preparation Methods

Research Findings and Mechanistic Insights

Stereochemical Control in Bisepoxide Routes

The configuration of the bisepoxide critically influences the final product’s stereochemistry. For example, Shi epoxidation of 1,5-hexadiene produces a trans-configured bisepoxide, which upon ring-opening generates a threo-diol intermediate. This diol’s oxidation and dehydration cascade preserves the (3Z,5E)-geometry of the diene, as confirmed by NMR analysis.

Oxidative Selectivity Challenges

Direct oxidation methods face competing over-oxidation of diols to carboxylic acids. Employing PCC instead of stronger oxidants like KMnO₄ mitigates this issue, as demonstrated by the 70% yield of 4,5-dihydroxy-3,5-octadiene-2,7-dione using DMP.

Functional Group Compatibility

The conjugated diene system is sensitive to electrophilic additives. For instance, Lewis acids like BF₃·OEt₂ in Diels-Alder reactions promote undesired polymerization of the diene. Substituting with milder catalysts (e.g., ZnCl₂) improves diene stability while maintaining reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-3,5-octadiene-2,7-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated octane derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: QDA serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive hydroxyl and diene groups.

- Reagent in Chemical Reactions: It is utilized in various reactions including oxidation (to form carbonyl compounds), reduction (to yield saturated compounds), and substitution (to introduce new functional groups) .

Biology

- Biological Activity Studies: Research indicates that QDA exhibits antioxidant properties, making it a candidate for studies on oxidative stress reduction. Its interactions with biomolecules are being explored to understand its potential biological effects .

- Enzyme Interaction: The compound may modulate enzyme activities, influencing biochemical pathways related to oxidative stress and inflammation .

Medicine

- Therapeutic Potential: Due to its antioxidant properties, QDA is being investigated as a potential active ingredient in pharmaceuticals aimed at treating conditions related to oxidative damage .

- Drug Development Precursor: It serves as a precursor for the synthesis of novel therapeutic agents targeting various diseases.

Industrial Applications

- Polymer Production: QDA is utilized in the manufacturing of polymers and resins due to its chemical reactivity .

- Chemical Industry Uses: Its derivatives can be used in the production of specialty chemicals and materials with specific properties tailored for industrial applications.

Case Studies

-

Antioxidant Activity Study:

- A study demonstrated that QDA significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential utility in developing antioxidant therapies .

- Synthesis of Novel Drugs:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3,5-octadiene-2,7-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The conjugated double bonds can participate in electron transfer reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5-Dihydroxy-3,5-octadiene-2,7-dione with three structurally analogous compounds, emphasizing functional groups, physicochemical properties, and applications:

Key Comparisons :

Functional Group Influence: The hydroxyl groups in this compound enhance its polarity and hydrogen-bonding capacity compared to 3,5-octadiene-2,7-dione, which lacks hydroxyls . This makes the former more water-soluble and reactive in biological or aqueous environments. 2,7-Dimethylocta-3,5-diyne-2,7-diol contains triple bonds (diynes) and methyl groups, conferring steric bulk and rigidity. These features contrast with the conjugated dienone system in the target compound, which may favor Diels-Alder reactions or conjugation stabilization . Octane-2,4,5,7-tetrone has four ketone groups, increasing electrophilicity but lacking the diene conjugation or hydroxyls seen in the target compound. This structural difference limits its ability to participate in redox or hydrogen-bonding interactions .

Physicochemical Properties: The boiling point of this compound (~310°C) is higher than that of non-hydroxylated analogs (e.g., 3,5-octadiene-2,7-dione) due to intermolecular hydrogen bonding . LogP values suggest that the hydroxylated compound is more hydrophilic (LogP = -0.49) compared to non-hydroxylated derivatives, which are likely more lipophilic .

Applications and Reactivity: The dienone-hydroxyl system in this compound may enable unique reactivity in redox processes or as a ligand in metal complexes. In contrast, 3,5-octadiene-2,7-dione is primarily used as a carotenoid precursor due to its simpler dienone structure . Microwave-assisted synthesis (as described for brominated spiro compounds in ) could theoretically improve the efficiency of synthesizing the target compound, though direct evidence is lacking .

Biological Activity

4,5-Dihydroxy-3,5-octadiene-2,7-dione (also known as 4,5-dihydroxy-2,7-octadienedione) is an organic compound with significant biological activity attributed to its unique chemical structure. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 170.16 g/mol. It features two hydroxyl groups at positions 4 and 5 and a dione functional group at positions 2 and 7, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary investigations have shown that this compound possesses antimicrobial activity against various pathogens, indicating its potential as a therapeutic agent in treating infections .

The biological effects of this compound are mediated through several mechanisms:

- Interaction with Enzymes and Receptors : The compound can bind to specific enzymes and receptors, influencing their activity. This interaction may lead to altered metabolic pathways associated with inflammation and oxidative stress.

- Modulation of Gene Expression : It has been observed to affect the expression levels of genes involved in antioxidant defense mechanisms and inflammatory responses .

Case Studies

-

Antioxidant Activity Assessment :

- A study measured the compound's ability to reduce oxidative stress markers in cell cultures. Results indicated a significant decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity after treatment with varying concentrations of the compound.

- Anti-inflammatory Study :

- Antimicrobial Efficacy :

Comparative Biological Activity Table

Q & A

Q. What are the recommended methodologies for synthesizing 4,5-Dihydroxy-3,5-octadiene-2,7-dione, and how can structural purity be ensured?

- Methodological Answer : Synthesis of structurally complex dihydroxy-diketones like this compound often involves multi-step organic reactions, including oxidation, hydroxylation, and cyclization. For example, protocols for analogous dihydrofuran derivatives (e.g., compound 9 in ) utilize column chromatography and flash chromatography for purification, followed by 1H/13C NMR and elemental analysis for structural validation . To ensure purity, orthogonal analytical techniques (e.g., HPLC-MS, IR spectroscopy) should complement NMR data. Reaction intermediates must be stabilized under inert conditions to prevent undesired oxidation or hydrolysis .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., pH extremes, light, heat). For labile hydroxyl and diketone groups, monitor degradation via UV-Vis spectroscopy or LC-MS. ’s safety data sheet guidelines recommend controlled storage at 2–8°C in amber vials to minimize photodegradation and moisture absorption . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions.

Q. What experimental designs are optimal for optimizing yield in multi-step syntheses of this compound?

- Methodological Answer : Factorial design (e.g., 2^k designs) is effective for identifying critical variables (e.g., reaction time, temperature, catalyst loading). highlights pre-experimental screening to isolate key factors, while emphasizes regression analysis to model yield responses . Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maintaining statistical robustness, particularly useful for resource-intensive syntheses .

Advanced Research Questions

Q. How can computational tools resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can validate proposed intermediates and transition states. For instance, ’s integration of COMSOL Multiphysics with AI enables dynamic simulation of reaction pathways, reconciling discrepancies between experimental and theoretical results . Bayesian statistical frameworks may also resolve contradictions by weighting data quality (e.g., NMR signal-to-noise ratios, replicate consistency) .

Q. What strategies are recommended for elucidating the biological activity of this compound, given its potential reactive oxygen species (ROS) interactions?

- Methodological Answer : Use redox-sensitive probes (e.g., DCFH-DA for ROS detection) in cell-based assays. ’s ADMET profiling approach for flavonoid analogs includes logP and cytochrome P450 inhibition assays to predict bioavailability and metabolic stability . Molecular docking studies (e.g., AutoDock Vina) can identify putative protein targets, while transcriptomic analysis (RNA-seq) reveals downstream pathways affected by ROS modulation .

Q. How can multi-scale modeling improve reactor design for scaling up the synthesis of this compound?

- Methodological Answer : Couple microkinetic models with computational fluid dynamics (CFD) to simulate mass/heat transfer in reactors. ’s interdisciplinary framework integrates experimental kinetics with reactor geometry optimization, ensuring scalability . Parametric sensitivity analysis identifies critical control points (e.g., mixing efficiency, temperature gradients), reducing pilot-scale risks .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing variability in spectroscopic data for this compound?

- Methodological Answer :

Principal Component Analysis (PCA) and multivariate ANOVA (MANOVA) can deconvolute spectral variability arising from instrument noise or sample heterogeneity. ’s data visualization tools assist in interpreting complex chromatograms or NMR peaks, while bootstrapping methods quantify confidence intervals for peak integration .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodological Answer : Reconcile differences using fragment-based methods (e.g., Crippen’s fragmentation) or atomic contribution models (e.g., XLogP3). Experimental LogP determination via shake-flask assays ( ) must control for pH and ionic strength, as hydroxyl groups influence ionization . Machine learning models (e.g., Random Forests) trained on PubChem datasets ( ) improve predictions for polyfunctional molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.